molecular formula C22H40N6O4S B157473 N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide CAS No. 211237-33-1

N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide

Cat. No. B157473
M. Wt: 484.7 g/mol
InChI Key: LOIYZIMLLRKKNS-FIKGOQFSSA-N
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Description

Biotin-XX hydrazide is a biotylating reagent for carbohydrates and carbonyl compounds that contains two aminohexanoic spacers to increase the efficiency of avidin-binding by alleviating steric hindrance.

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Chlorination : A study by Zav’yalov et al. (2006) demonstrates the regioselective chlorination process that contributes to the synthesis of compounds structurally related to the chemical . This process is crucial for the development of key compounds in biotin (vitamin H) synthesis (Zav’yalov et al., 2006).

  • Chiral Silver(I)-Biotin Coordination Polymers : Altaf and Stoeckli-Evans (2013) explored the formation of neutral chiral two-dimensional polymer networks using similar compounds. These findings are significant for understanding the coordination environment in molecular structures (Altaf & Stoeckli-Evans, 2013).

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity : Rekha et al. (2019) investigated benzylidenehydrazinyl imidazoles, sharing structural similarities with the compound, for their antimicrobial properties. Such studies contribute to the development of new antibacterial and antifungal agents (Rekha et al., 2019).

  • Synthesis of Biotin Analogs and Antibacterial Bioactivity : Liang et al. (2016) described a synthetic route from biotin to analogs with important antibacterial bioactivity, showcasing the potential medical applications of similar compounds (Liang et al., 2016).

Chemical Synthesis and Applications

  • Synthesis of Nitrogenous Structures : Chumachenko et al. (2013) utilized similar compounds for the synthesis of condensed tricyclic nitrogenous structures. This research expands the understanding of complex molecular synthesis techniques (Chumachenko et al., 2013).

  • Labeling of Human Platelet Plasma Membrane Receptors : Komiotis et al. (1996) synthesized a biotinylated derivative for labeling human platelet plasma membrane thromboxane A2/prostaglandin H2 receptors, demonstrating the application of such compounds in biological labeling and receptor studies (Komiotis et al., 1996).

properties

IUPAC Name

N-(6-hydrazinyl-6-oxohexyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O4S/c23-28-20(31)12-4-2-8-14-24-18(29)10-3-1-7-13-25-19(30)11-6-5-9-17-21-16(15-33-17)26-22(32)27-21/h16-17,21H,1-15,23H2,(H,24,29)(H,25,30)(H,28,31)(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIYZIMLLRKKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609941
Record name N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide

CAS RN

211237-33-1
Record name N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide
Reactant of Route 2
Reactant of Route 2
N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide
Reactant of Route 3
N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide
Reactant of Route 4
N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide
Reactant of Route 5
N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide
Reactant of Route 6
N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide

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